Dibromoacetylsalicylic acid

Description

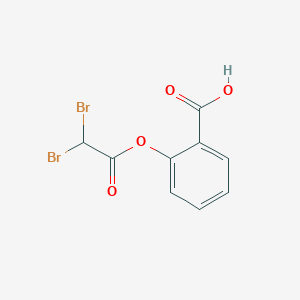

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6Br2O4 |

|---|---|

Molecular Weight |

337.95 g/mol |

IUPAC Name |

2-(2,2-dibromoacetyl)oxybenzoic acid |

InChI |

InChI=1S/C9H6Br2O4/c10-7(11)9(14)15-6-4-2-1-3-5(6)8(12)13/h1-4,7H,(H,12,13) |

InChI Key |

HUCZIBZPHCWOPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)C(Br)Br |

Synonyms |

dibromoacetylsalicylic acid dibromoaspirin |

Origin of Product |

United States |

Synthetic Methodologies for Dibromoacetylsalicylic Acid

Electrochemical Synthesis Pathways for Brominated Organic Compounds

Electrochemical synthesis, or electrosynthesis, represents a sustainable and powerful alternative to conventional chemical methods for halogenation. mdpi.com By using electrons as "traceless" reagents, this methodology can circumvent the need for hazardous and toxic chemical oxidants, leading to higher atom efficiency and inherently safer processes. mdpi.comencyclopedia.pub The in-situ generation of reactive halogenating species from stable and readily available halide sources is a key advantage of this approach. encyclopedia.pub

The fundamental principle of electrochemical bromination involves the anodic oxidation of a bromide salt, such as sodium bromide (NaBr) or magnesium bromide (MgBr₂). mdpi.comencyclopedia.pub This process generates highly reactive bromine species directly in the reaction medium under controlled conditions. The general mechanism proceeds through the oxidation of the bromide anion (Br⁻) at the anode to form a bromine radical (Br•). This radical can then combine to form molecular bromine (Br₂), which acts as the electrophile for the bromination of the organic substrate. frontiersin.orgnih.gov An alternative pathway can involve the formation of the tribromide ion (Br₃⁻), which can also serve as a brominating agent. acs.org

The reaction mechanism can be summarized as follows:

Anode: 2Br⁻ → Br₂ + 2e⁻

Cathode: 2H⁺ + 2e⁻ → H₂ frontiersin.org

Bromination: Organic Substrate + Br₂ → Brominated Product + HBr

Radical trapping experiments in related electrochemical brominations have indicated that radical pathways are likely involved in the reaction mechanism. nih.gov The choice of solvent, electrolyte, and electrode material can significantly influence the reaction's efficiency and regioselectivity. rsc.org For instance, studies on the electrochemical bromination of methyl levulinate showed that the solvent system (e.g., methanol (B129727) vs. acetonitrile/water mixture) dictated the position of bromination. rsc.org

Research into the electrochemical bromination of various organic molecules has demonstrated the versatility of this technique. The following table summarizes findings from studies on different substrates, which can inform the potential application to salicylic acid derivatives.

| Substrate Type | Bromine Source | Electrode Material | Conditions | Yield | Reference |

| Glycals | Bu₄NBr | Platinum (Pt) anode and cathode | Constant current (2.0 mA), 75°C, CH₃CN | Moderate to excellent | nih.gov |

| Alkenes (Quinones, Coumarins) | KBr/H₂SO₄ | Graphite felt anode, Platinum (Pt) cathode | Not specified | Good | encyclopedia.pub |

| Electron-rich Arenes | Bu₄NBr | Glassy Carbon anode, Platinum (Pt) cathode | Paired electrolysis, 2-EtAQ catalyst | High (>150% current efficiency) | acs.org |

| Tryptophol derivatives | MgBr₂ | Carbon anode | Constant current or constant potential, CH₃CN/H₂O | Not specified | mdpi.com |

These examples showcase that by carefully controlling the electrical potential or current, electrochemistry allows for precise generation of the brominating agent, minimizing side reactions and improving product selectivity, making it a promising pathway for the synthesis of brominated pharmaceutical intermediates. mdpi.com

Esterification of Dibromosalicylic Acid

Catalytic Strategies for Acetyl Group Introduction

Flow Chemistry and Continuous Processing in Bromination and Esterification

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, has emerged as a transformative technology in chemical synthesis. It offers significant advantages over traditional batch methods, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and improved scalability. rsc.orgtechnologynetworks.com For a multi-step synthesis like that of this compound, which requires both bromination and esterification, continuous processing provides a streamlined and efficient pathway.

Bromination in Continuous Flow:

The bromination of aromatic compounds, a key step in synthesizing the target molecule, often involves highly reactive and hazardous reagents like molecular bromine (Br₂). mdpi.com Flow chemistry mitigates these risks by enabling the in-situ generation of such reagents, which are immediately consumed in the subsequent reaction step. mdpi.comresearchgate.net This approach avoids the storage and handling of large quantities of dangerous materials. rsc.org

A common strategy involves mixing a stream of an oxidant, such as sodium hypochlorite (B82951) (NaOCl), with a bromide source like hydrobromic acid (HBr) or potassium bromide (KBr) to generate Br₂ or potassium hypobromite (B1234621) (KOBr) in-situ. mdpi.com This stream is then immediately merged with the substrate stream in a reactor coil or chip, where the bromination occurs. Any unreacted bromine can be quenched online before the product is collected. mdpi.comresearchgate.net This method has been successfully applied to the polybromination of various aromatic substrates with high yields. mdpi.com

| Substrate | Brominating System | Residence Time | Temperature | Yield | Reference |

| Phenol | HBr/NaOCl | 25 min | Room Temp. | 95% (2,4,6-tribromophenol) | mdpi.com |

| Fluorescein | HBr/NaOCl | 3 hours | Room Temp. | 91% (Eosin B) | mdpi.com |

| Anisole | Liquid Br₂ / FeBr₃ (in-situ) | 4 min | 70°C | 78% | rsc.org |

The precise temperature control afforded by flow reactors is crucial for managing the highly exothermic nature of bromination reactions, preventing runaway reactions and minimizing the formation of impurities. technologynetworks.com

Esterification in Continuous Flow:

The final step in the synthesis is the acetylation of the dibromosalicylate intermediate. Continuous flow esterification of salicylic acid and its derivatives has been shown to be highly efficient. One approach utilizes a column packed with a solid acid catalyst. google.com A solution of the salicylic acid derivative and the acetylating agent (e.g., acetic anhydride) is continuously passed through the heated catalyst bed, where the esterification occurs. This heterogeneous catalysis setup simplifies product purification, as the catalyst is retained within the reactor. google.com

Another advanced application involves directly coupling the continuous flow reaction with a continuous crystallization process. rsc.org For the synthesis of acetylsalicylic acid (aspirin), a similar reaction, a short residence time of 3 minutes in a flow reactor followed by quenching and cooling in a tubular nucleator allowed for the continuous production of pure crystalline product. rsc.org This integration of reaction and purification steps represents a significant advancement in process intensification.

| Reaction | Catalyst | Reactor Type | Conditions | Outcome | Reference |

| Salicylic Acid Esterification | Solid Acid Catalyst | Packed-bed column | 50-200°C | High selectivity and yield | google.com |

| Salicylic Acid Acetylation | None (thermal) | Coil Reactor | 3 min residence time | Coupled with continuous crystallization | rsc.org |

| Salicylic Acid Esterification | Sulfuric Acid | Batch reactor with pervaporation unit | 345 K | 60% reduction in processing time | njit.edu |

By combining in-flow bromination with continuous esterification, a fully integrated and automated synthesis of this compound can be envisioned. This approach not only enhances safety and efficiency but also allows for on-demand manufacturing with consistent product quality.

Chemical Reactivity and Transformation Pathways of Dibromoacetylsalicylic Acid

Hydrolytic Degradation Mechanisms

The stability of Dibromoacetylsalicylic acid in aqueous media is primarily dictated by the susceptibility of its ester linkage to hydrolysis. This process is analogous to the well-documented degradation of its parent compound, acetylsalicylic acid (aspirin). quora.comquora.com The degradation involves the cleavage of the acetyl group, leading to the formation of 3,5-dibromosalicylic acid and acetic acid.

Hydrolysis of the Acetyl Moiety

The core of the hydrolytic degradation of this compound is the cleavage of the ester bond of the acetyl moiety. This reaction mirrors the hydrolysis of aspirin (B1665792), which yields salicylic (B10762653) acid and acetic acid. quora.com In the case of the dibrominated analog, the products are 3,5-dibromosalicylic acid and acetic acid. This reactivity is underscored by research identifying this compound as a potent acylating agent, capable of transferring its acetyl group to other molecules, a process fundamentally related to hydrolysis where water acts as the nucleophile. vulcanchem.com The reaction can be catalyzed by both acids and bases. quora.comnih.gov Under basic conditions, the ester undergoes saponification, while acid catalysis facilitates the cleavage of the C-O bond.

Stability of the Brominated Aromatic Ring under Hydrolytic Conditions

The carbon-bromine bonds on the aromatic ring are generally stable under the conditions that lead to the hydrolysis of the acetyl ester. Aromatic halides are significantly less reactive towards nucleophilic substitution than their alkyl counterparts due to the strength of the sp² carbon-halogen bond and the electronic repulsion of the pi system. Research on other brominated aromatic compounds has shown them to be stable against hydrolysis. mdpi.com For instance, certain brominated derivatives have demonstrated particularly high hydrolytic stability, with a half-life extending to several days or even weeks in aqueous solutions. acs.org Therefore, under typical hydrolytic degradation conditions for the ester group, the dibrominated salicylic acid core is expected to remain intact.

Kinetic and Mechanistic Studies of Hydrolysis

While specific kinetic studies on this compound are not extensively documented, the mechanism and kinetics can be inferred from the vast body of research on aspirin hydrolysis. The hydrolysis of aspirin is known to follow pseudo-first-order kinetics and is significantly influenced by pH. ekb.egpku.edu.cnajol.info The reaction is catalyzed by both H+ and OH- ions, as well as by general acids and bases. nih.govresearchgate.net

The rate of hydrolysis is generally at its minimum between pH 2 and 3 and increases at higher and lower pH values. The mechanism involves nucleophilic attack by a water molecule (or hydroxide (B78521) ion) on the carbonyl carbon of the acetyl group. quora.com In the case of this compound, the two bromine atoms on the aromatic ring are electron-withdrawing. This electronic effect would likely influence the electrophilicity of the acetyl carbonyl carbon, potentially affecting the rate of hydrolysis compared to unsubstituted aspirin. However, without direct experimental data, this remains a theoretical consideration.

| Condition | Rate Constant (k) | Half-life (t½) | Order of Reaction | Reference |

|---|---|---|---|---|

| Phosphate Buffer (0.1 M, pH 7.4) | - | 537.21 ± 8.42 hours | Pseudo first-order | ajol.info |

| Glycerol/Water System | - | 155.31 ± 2.33 hours | Pseudo first-order | ajol.info |

| Boric Acid Buffer (pH 10.4) | - | 256.67 ± 2.35 hours | Pseudo first-order | ajol.info |

| Aqueous Acetic Acid Solutions | Second-order rate constant fairly independent of acetic acid concentration | - | Second-order | nih.gov |

Electrophilic Aromatic Reactions of the Dibrominated System

The aromatic ring of this compound is heavily substituted, which significantly influences its reactivity towards electrophiles. The substituents are an acetyl (-OCOCH₃) group, a carboxylic acid (-COOH) group, and two bromine (-Br) atoms. The acetyl group is an activating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director. The bromine atoms are deactivating but ortho-, para-directors. uomustansiriyah.edu.iqbyjus.com The precursor, 3,5-dibromosalicylic acid, contains a strongly activating hydroxyl group (-OH) which is ortho-, para-directing. cymitquimica.com The positions available for substitution on the 3,5-dibrominated ring are C4 and C6. The directing effects of the substituents will determine the regioselectivity of any further electrophilic attack.

Further Halogenation (if applicable)

Further halogenation of the dibrominated ring is theoretically possible but likely challenging. The aromatic ring is already deactivated by the two electron-withdrawing bromine atoms and the carboxylic acid group. makingmolecules.com While the acetyl group is activating, its effect may not be sufficient to overcome the deactivation by the other groups. In related salicylic acid derivatives, further bromination has been shown to occur. nih.govsci-hub.se If further halogenation were to occur, the incoming electrophile would likely be directed to the C4 or C6 position, which are ortho and para to the activating acetyl group. However, the cumulative deactivating effect of the existing substituents would necessitate harsh reaction conditions.

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. numberanalytics.comijrar.org The nitration of salicylic acid typically introduces nitro groups at positions ortho and para to the strongly activating hydroxyl group. vaia.comias.ac.in For a 3,5-dibrominated salicylic acid derivative, the hydroxyl (or acetyl) group would direct the incoming electrophile to the C4 and C6 positions. However, the presence of two deactivating bromine atoms and a deactivating carboxyl group makes the ring significantly electron-deficient and thus less reactive towards electrophiles. makingmolecules.com

Therefore, nitration or sulfonation of this compound would likely require forcing conditions, such as the use of fuming nitric acid or concentrated sulfuric acid at elevated temperatures. There is also a possibility of ipso-substitution, where an existing substituent (like the carboxyl or even a bromo group) could be replaced by the incoming electrophile under harsh conditions, a phenomenon observed in some polysubstituted aromatic systems. ijrar.org For instance, the sulfonation of some salicylic acid derivatives has been shown to lead to the substitution of a sulfonic acid group onto the ring. ias.ac.indanaher.com A patent exists describing the sulfochlorination of salicylic acid to yield the 4-sulfonyl derivative, indicating that substitution at the C4 position is feasible. google.com

| Starting Material | Reaction | Reagents | Product(s) | Reference |

|---|---|---|---|---|

| Salicylic Acid | Nitration | Nitric Acid / Sulfuric Acid | Nitro-salicylic acids | ias.ac.in |

| 5-Sulfosalicylic acid | Chlorination | - | 3,5-Dichlorosalicylic acid | ias.ac.in |

| 5-Sulfosalicylic acid | Bromination | Bromine | 2,4,6-Tribromophenol (involving substitution of -COOH and -SO3H) | ias.ac.in |

| 4-Sulphosalicylic acid | Bromination | Bromine | 3-Bromo-, 3,5-dibromo-, and 3,5,6-tribromo-4-sulphosalicylic acids (no elimination of -SO3H or -COOH) | ias.ac.in |

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acids and their derivatives. masterorganicchemistry.combyjus.com This process involves the replacement of a substituent on the acyl group by a nucleophile. chemistrytalk.org The reaction generally proceeds through a tetrahedral intermediate, and its rate and outcome are influenced by the nature of the nucleophile, the leaving group, and the reaction conditions. masterorganicchemistry.comlibretexts.org For this compound, the carboxylic acid moiety is a key site for such transformations.

The conversion of the carboxylic acid group of this compound into more reactive functionalities like acid chlorides and acid anhydrides is a critical step for further synthetic modifications.

Acid Chlorides: The hydroxyl group of a carboxylic acid can be replaced by a chlorine atom to form an acid chloride. libretexts.org Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukebsco.com The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acid chloride. chemguide.co.ukbyjus.com The general mechanism involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack by the chloride ion. byjus.comkhanacademy.org

Table 1: Reagents for Acid Chloride Formation

| Reagent | Byproducts | Phase | Notes |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂(g), HCl(g) | Liquid | Gaseous byproducts simplify purification. chemguide.co.ukbyjus.com |

| Phosphorus pentachloride (PCl₅) | POCl₃(l), HCl(g) | Solid | Reaction can be vigorous. chemguide.co.uk |

Acid Anhydrides: Acid anhydrides can be synthesized from carboxylic acids through various methods. One common approach involves the reaction of a carboxylic acid with an acid chloride. fiveable.me This can be achieved by reacting this compound with its corresponding acid chloride. Another method is the dehydration of two carboxylic acid molecules, often requiring a dehydrating agent like a carbodiimide. fiveable.me The formation of both symmetric and unsymmetric anhydrides can be achieved under mild conditions using phase-transfer catalysis. researchgate.net Recent developments include light-mediated, copper-catalyzed processes for synthesizing symmetric anhydrides from alkyl halides and the use of N-benzoylsaccharins to produce anhydrides through C-N bond cleavage. organic-chemistry.org

The carboxylic acid group of this compound can be converted into amides and esters, which are important derivatives with a wide range of applications. vaia.com

Amide Formation: Amides are typically formed by the reaction of a carboxylic acid with an amine. pearson.comwikipedia.org This condensation reaction involves the elimination of a water molecule and is often catalyzed by an acid. pearson.com The direct reaction can be slow, so the carboxylic acid is often activated first, for instance, by converting it to an acid chloride. wikipedia.org The acid chloride then readily reacts with an amine to form the amide. wikipedia.org Various coupling agents can also facilitate amide bond formation directly from the carboxylic acid and amine. wikipedia.org

Ester Formation: Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. libretexts.org A common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemistrysteps.comcerritos.edu The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. chemistrysteps.com Alternatively, esters can be formed by reacting the acid chloride or acid anhydride (B1165640) derivative of this compound with an alcohol. savemyexams.com This method is often faster and not reversible. byjus.com

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Reversibility |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst | Heat, Reflux | Reversible |

| From Acid Chloride | Acid chloride, Alcohol, Base (optional) | Often at room temperature | Generally irreversible |

Formation of Acid Chlorides and Anhydrides

Chemical Derivatization for Synthetic or Analytical Applications

Chemical derivatization of this compound is employed to modify its chemical structure for specific synthetic purposes or to enhance its detectability and separation in analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net Derivatization can alter properties such as volatility, polarity, and thermal stability. research-solution.com

The development of new derivatization reagents and protocols aims to improve reaction efficiency, selectivity, and the properties of the resulting derivatives for analysis. nih.gov

For carboxylic acids, derivatization often targets the carboxyl group to form esters or amides. nih.gov Alkylation is a common strategy, with esterification being the most popular method. gcms.cz Reagents like diazomethane (B1218177) and its derivatives can convert carboxylic acids to methyl esters under mild conditions. nih.gov For GC analysis, silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to create more volatile and thermally stable trimethylsilyl (B98337) (TMS) esters. restek.com

In HPLC, derivatization is often used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. researchgate.net For carboxylic acids, reagents like 2-hydrazinopyridine (B147025) (HP) and 2-picolylamine (PA) have been developed to create derivatives with high response in electrospray ionization-mass spectrometry (ESI-MS). nih.gov Novel boronic acid catalysts have also been developed for direct amidation under mild conditions. organic-chemistry.org

Table 3: Selected Derivatization Reagents for Carboxylic Acids

| Reagent Class | Example Reagent | Derivative Type | Analytical Application |

|---|---|---|---|

| Alkylating Agents | Diazomethane | Methyl Ester | GC |

| Silylating Agents | BSTFA, MSTFA | TMS Ester | GC restek.com |

| Acylating Agents | Acetic Anhydride | Mixed Anhydride | GC, HPLC |

| Fluorescent Labels | 9-anthryl-diazomethane (ADAM) | Fluorescent Ester | HPLC-FLD nih.gov |

Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions and developing new reagents.

The Fischer esterification mechanism is a well-studied example of nucleophilic acyl substitution. chemistrysteps.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. byjus.comchemistrysteps.com This is followed by proton transfer and the elimination of water to form the ester. cerritos.edu

Silylation reactions with reagents like BSTFA proceed by the transfer of a trimethylsilyl group to the acidic proton of the carboxylic acid, forming a TMS ester and a non-volatile byproduct. restek.com The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the donor potential of the silylating agent. research-solution.com

In derivatization for mass spectrometry, the mechanism often involves the introduction of a permanently charged group or a group that is easily ionizable. For example, derivatization with 2-picolylamine involves a condensation reaction, likely mediated by a coupling agent, to form an amide. The pyridine (B92270) nitrogen in the resulting derivative can be readily protonated, leading to enhanced signal in positive-ion ESI-MS. nih.gov Mechanistic studies of these reactions help in designing reagents that can provide specific and predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which is useful for structural elucidation and sensitive detection. ddtjournal.comnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy Techniques and Interpretation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. chemistry-chemists.com It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, such as stretching and bending of chemical bonds. chemicalbook.com For Dibromoacetylsalicylic acid, the FT-IR spectrum is predicted to show several characteristic absorption bands that confirm the presence of the carboxylic acid, the ester (acetyl) group, and the substituted benzene (B151609) ring.

The analysis involves passing an infrared beam through the sample and measuring the frequencies at which the radiation is absorbed. thermofisher.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The key distinguishing features in the spectrum of this compound, when compared to its precursor 3,5-Dibromosalicylic acid, would be the appearance of vibrations associated with the acetyl group and the disappearance of the phenolic O-H band.

Key predicted vibrational frequencies for this compound are detailed in the table below. The C=O stretching vibrations are particularly informative. Due to the electronic effects of the ester and the intramolecular hydrogen bonding of the carboxylic acid dimer, two distinct carbonyl peaks are expected. The ester carbonyl stretch typically appears at a higher wavenumber (around 1760-1770 cm⁻¹) compared to the carboxylic acid carbonyl stretch (around 1700-1720 cm⁻¹). The broad O-H stretch of the carboxylic acid is another hallmark feature, expected in the 2500-3300 cm⁻¹ region.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~1765 | C=O stretch | Ester (Acetoxy) | Strong |

| ~1710 | C=O stretch | Carboxylic Acid | Strong |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | Medium |

| ~1180 | C-O stretch | Ester (Acetoxy) | Strong |

| ~900 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Broad, Medium |

| ~600-700 | C-Br stretch | Aryl Bromide | Medium-Strong |

Raman Spectroscopy Applications for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, typically from a laser. rsc.orgresearchgate.net While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. rsc.org This makes it particularly effective for observing symmetric vibrations and non-polar bonds.

For this compound, the Raman spectrum would be expected to clearly show the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum. The C=C ring stretching and ring breathing modes would produce intense signals. In contrast, the polar C=O and O-H stretching vibrations, which are strong in the IR spectrum, would be relatively weak in the Raman spectrum. The C-Br bonds would also yield characteristic, though typically weaker, Raman signals. This complementary nature of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. researchgate.netresearchgate.net

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3080 | C-H stretch | Aromatic | Medium |

| ~1765 | C=O stretch | Ester (Acetoxy) | Weak |

| ~1710 | C=O stretch | Carboxylic Acid | Weak |

| ~1600 | C=C stretch | Aromatic Ring | Strong |

| ~1000 | Symmetric Ring Breathing | Aromatic Ring | Strong |

| ~600-700 | C-Br stretch | Aryl Bromide | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure and connectivity of a molecule in solution. nih.gov It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, three distinct signals are predicted.

Carboxylic Acid Proton: A singlet appearing far downfield (δ > 10 ppm), which is characteristic of acidic protons. This signal is often broad.

Aromatic Protons: The benzene ring has two protons at positions C4 and C6. Due to their different proximity to the carboxyl and acetoxy groups, they are chemically non-equivalent. They are expected to appear as two distinct doublets in the aromatic region (δ 7.5-8.5 ppm), with a small coupling constant typical of meta-coupling (⁴JHH).

Acetyl Protons: The three equivalent protons of the methyl group in the acetoxy function will produce a sharp singlet, typically observed around δ 2.1-2.4 ppm.

The integration of these signals would correspond to a 1:1:1:3 ratio, representing the carboxylic acid proton, the two individual aromatic protons, and the three acetyl protons, respectively.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| >10 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Doublet (d) | 1H | Aromatic H (H-6) |

| ~8.0 | Doublet (d) | 1H | Aromatic H (H-4) |

| ~2.3 | Singlet (s) | 3H | -OCOCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. For this compound, nine distinct signals are expected in the proton-decoupled spectrum.

Carbonyl Carbons: Two signals will appear furthest downfield. The carboxylic acid carbonyl (C=O) is expected around 165-170 ppm, while the ester carbonyl is typically slightly upfield, around 168-170 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing bromine atoms (C3, C5) and the oxygen of the acetoxy group (C2) will have their chemical shifts significantly influenced. The carbon attached to the carboxylic acid (C1) will also be distinct. The two carbons bearing protons (C4, C6) will appear in the typical aromatic region (120-140 ppm).

Methyl Carbon: The carbon of the acetyl methyl group (-CH₃) will produce a signal at the most upfield position, typically in the range of 20-22 ppm.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~169.5 | Ester C=O (-OCOCH₃) |

| ~166.0 | Carboxylic Acid C=O (-COOH) |

| ~148.0 | C2 (C-OAc) |

| ~138.0 | C4 or C6 (C-H) |

| ~135.0 | C4 or C6 (C-H) |

| ~130.0 | C1 (C-COOH) |

| ~120.0 | C3 or C5 (C-Br) |

| ~118.0 | C3 or C5 (C-Br) |

| ~21.0 | Methyl (-OCOCH₃) |

Advanced Two-Dimensional (2D) NMR Experiments for Connectivity

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic proton signals (H-4 and H-6), confirming their meta-relationship on the same ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals (H-4 to C-4, H-6 to C-6) and the acetyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

A correlation from the acetyl methyl protons (-OCOCH₃) to the ester carbonyl carbon (C=O).

A correlation from the acetyl methyl protons to the aromatic carbon C-2, confirming the position of acetylation.

Correlations from the aromatic proton H-4 to carbons C-2, C-6, and C-5.

Correlations from the aromatic proton H-6 to carbons C-2, C-4, and C-1.

A correlation from the carboxylic acid proton to carbons C-1, C-2, and C-6.

Together, these 2D NMR experiments provide irrefutable evidence for the connectivity and complete structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the structural elucidation of organic molecules like this compound, providing information on molecular weight and elemental composition, and offering structural insights through fragmentation analysis. researchgate.netajpaonline.com

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with very high accuracy (typically within 5 ppm). researchgate.net This precision allows for the determination of the exact elemental formula of the molecular ion.

For this compound (C₉H₆Br₂O₄), the presence of two bromine atoms is a key identifying feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). savemyexams.comdocbrown.infolibretexts.org This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments. The HRMS spectrum would exhibit a triplet-like pattern for the molecular ion: an [M]⁺ peak (containing two ⁷⁹Br atoms), an [M+2]⁺ peak (containing one ⁷⁹Br and one ⁸¹Br atom), and an [M+4]⁺ peak (containing two ⁸¹Br atoms), with relative intensities of approximately 1:2:1. libretexts.org

The ability of HRMS to provide exact mass measurements helps to differentiate this compound from other compounds with the same nominal mass but different elemental compositions, which is critical in impurity profiling. rroij.com

Table 1: Theoretical HRMS Data for this compound (C₉H₆Br₂O₄)

| Ion Formula | Isotopic Composition | Calculated m/z |

|---|---|---|

| [C₉H₆⁷⁹Br₂O₄]⁺ | Contains two ⁷⁹Br isotopes | 335.8682 |

| [C₉H₆⁷⁹Br⁸¹BrO₄]⁺ | Contains one ⁷⁹Br and one ⁸¹Br isotope | 337.8661 |

This table presents the theoretical exact masses for the primary molecular ion peaks of this compound based on its isotopic composition.

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to determine the structure of a compound. nih.govacs.org In an MS/MS experiment, a specific precursor ion (for instance, the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that can confirm the compound's structure. acs.org

The fragmentation of this compound would likely proceed through characteristic pathways for aromatic esters and carboxylic acids. Key fragmentation events would include:

Loss of the acetyl group: A neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetylsalicylic moiety to form a dibromosalicylic acid ion.

Loss of the carboxylic acid group: Cleavage leading to the loss of CO₂ (44 Da) or the entire -COOH group (45 Da).

Cleavage of the ester bond: Loss of the entire acetylsalicylic portion, potentially leading to a brominated phenolic ion.

Loss of bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (79 or 81 Da). miamioh.edu

The analysis of these specific fragmentation pathways allows for the confirmation of the core salicylic (B10762653) acid structure and the presence and location of the dibromo and acetyl functional groups. LC-MS/MS is particularly effective for analyzing halogenated byproducts of pharmaceuticals in various samples. nih.govcapes.gov.brnih.govresearchgate.net

Table 2: Plausible MS/MS Fragmentation Pattern for the this compound Molecular Ion ([C₉H₆Br₂O₄]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (using ⁷⁹Br) |

|---|---|---|---|

| 335.9 | [C₇H₄Br₂O₃]⁺ | C₂H₂O (Ketene) | 293.9 |

| 335.9 | [C₈H₆Br₂O₂]⁺ | COOH | 290.9 |

| 293.9 | [C₆H₄Br₂O]⁺ | CO₂ + H₂O | 249.9 |

| 293.9 | [C₇H₃Br₂O₂]⁺ | H₂O | 275.9 |

This table outlines a hypothetical fragmentation pathway. Actual fragmentation can be influenced by the specific MS/MS conditions.

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. These techniques are vital for determining the purity of this compound and for quantifying it in the presence of related substances or impurities. researchgate.netrroij.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally unstable compounds like this compound and its potential impurities, such as salicylic acid. asianpubs.orgnih.gov Developing a robust HPLC method is crucial for quality control.

A typical method would utilize reversed-phase chromatography, which involves a nonpolar stationary phase (like C18) and a polar mobile phase. asianpubs.orgresearchgate.net The separation of halogenated aromatic compounds can be optimized by adjusting mobile phase composition, pH, and temperature. rsc.orgchromforum.org For acidic compounds like this compound, controlling the pH of the mobile phase with an additive like phosphoric acid or trifluoroacetic acid is essential to ensure good peak shape and retention. nih.govresearchgate.net

Method development would involve screening different columns (e.g., C18, C8, Phenyl-Hexyl, PFP) and mobile phase combinations (e.g., acetonitrile/water, methanol (B129727)/water) to achieve optimal resolution between this compound and any related impurities, such as mono-brominated species or unreacted starting materials. researchgate.netchromforum.org Validation according to ICH guidelines would ensure the method is linear, precise, accurate, and specific for its intended purpose. nih.gov

Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Standard for separation of aspirin (B1665792) and its impurities. nih.govresearchgate.net |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) | Acetonitrile is a common organic modifier; phosphoric acid controls pH for acidic analytes. nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good efficiency. nih.govresearchgate.net |

| Column Temp. | 30 °C | Temperature can be adjusted to optimize selectivity. chromforum.org |

| Detection | UV at 237 nm | Wavelength used for detecting acetylsalicylic acid and related impurities. nih.gov |

| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |

This table provides a hypothetical but typical starting point for developing an HPLC method for this compound analysis.

Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for compounds that are volatile and thermally stable. rsc.org Direct analysis of a polar, low-volatility compound like this compound by GC is challenging due to potential degradation in the hot injector and poor peak shape. oup.com

Therefore, GC analysis typically requires a derivatization step to convert the polar carboxylic acid and phenolic hydroxyl groups into less polar, more volatile functional groups. oup.comresearchgate.net Common derivatization techniques include:

Silylation: Reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters and ethers. researchgate.net

Alkylation/Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or butyl ester). oup.com

After derivatization, the resulting volatile compound can be separated on a nonpolar or medium-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) and detected, often by a flame ionization detector (FID) or, more powerfully, a mass spectrometer (MS). rsc.org

Table 4: Potential GC Derivatization and Analysis Parameters

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Derivatization Agent | BSTFA with 1% TMCS | A common and effective silylating agent for carboxylic acids and phenols. researchgate.net |

| Reaction Conditions | 60-120 °C for 30-60 min | Typical conditions to ensure complete derivatization. researchgate.net |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A robust, general-purpose column for a wide range of organic compounds. rsc.org |

| Carrier Gas | Helium at ~1 mL/min | Standard carrier gas for GC-MS applications. |

| Injector Temperature | 250 °C | Must be high enough to volatilize the derivative without causing degradation. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Required to elute compounds with different boiling points effectively. |

This table outlines a plausible derivatization and GC analysis strategy for this compound.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the most powerful tools for the definitive analysis of complex mixtures. researchgate.netajpaonline.comajrconline.org They provide both separation of components and their structural identification in a single run.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal technique for analyzing this compound and its potential impurities or degradation products. nih.gov HPLC separates the compounds, which are then introduced into the mass spectrometer for detection. Using HRMS and MS/MS detectors provides both high-confidence identification and structural confirmation. nih.govnih.govresearchgate.net This technique is widely applied in pharmaceutical impurity profiling. rroij.comajrconline.org

GC-MS (Gas Chromatography-Mass Spectrometry): Following derivatization, GC-MS combines the high separation efficiency of capillary GC with the identification power of MS. rsc.orgresearchgate.net The mass spectrum of each separated component can be compared against spectral libraries or interpreted to confirm its identity. This method is highly effective for analyzing halogenated phenolic compounds and other derivatized acids. rsc.orgoup.comoup.com

The use of these integrated techniques ensures a comprehensive characterization of this compound, providing certainty in its identification, purity assessment, and the structural elucidation of any related substances. researchgate.netajpaonline.com

Theoretical and Computational Investigations of Dibromoacetylsalicylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the behavior of molecules at the atomic and electronic levels. researchgate.net These methods solve the fundamental equations of quantum mechanics to predict molecular properties without the need for direct experimental measurement. solubilityofthings.comlibretexts.org For a molecule like Dibromoacetylsalicylic acid, these calculations can elucidate its structure, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. nih.govresearchgate.net It is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a molecule are uniquely determined by its electron density. pku.edu.cn This approach is often favored for its balance of computational accuracy and efficiency. numberanalytics.com

Geometry Optimization: One of the primary applications of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The B3LYP functional is a common hybrid functional used for such tasks, often paired with a basis set like 6-311++G(d,p) to accurately describe the electronic distribution. researchgate.netsemanticscholar.org

Electronic Structure: DFT also provides a detailed picture of the molecule's electronic structure. mdpi.com This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. researchgate.net

While specific DFT studies on this compound are not prominent in the literature, analyses of the related compound 3,5-dibromosalicylic acid (DBSA) have been performed, calculating its optimized geometry and electronic properties using the B3LYP method. researchgate.netresearchgate.net

The term ab initio, Latin for "from the beginning," refers to a class of quantum chemistry methods that are based directly on theoretical principles without the inclusion of experimental parameters. solubilityofthings.comlibretexts.org These methods, such as Hartree-Fock (HF) theory, are built upon solving the Schrödinger equation and provide a rigorous approach to calculating molecular properties. researchgate.netsolubilityofthings.com

Ab initio methods are instrumental in determining a wide range of electronic properties, including electron affinities, ionization potentials, and dipole moments. buffalo.edu While computationally more demanding than DFT, they can offer a higher level of accuracy for certain properties, especially when electron correlation effects are systematically included through post-Hartree-Fock methods. researchgate.net For this compound, these calculations would yield fundamental data on its electronic behavior and interaction with electric fields.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. libretexts.orgwikipedia.org These different conformations often have distinct energy levels, and identifying the most stable conformer is crucial for understanding a molecule's behavior. chemistrysteps.comsolubilityofthings.com

Computational methods are used to explore the potential energy surface of a molecule like this compound by systematically rotating its flexible bonds (e.g., the C-O bond of the ester group or the C-C bond connecting the acetyl group). The energy of each resulting conformation is calculated to identify the local and global energy minima. The most stable conformation corresponds to the global minimum on the potential energy surface. organicchemistrytutor.com For example, studies on 3,5-dibromosalicylic acid have identified eight different conformers, with their relative stabilities determined using DFT calculations. researchgate.netresearchgate.net A similar analysis for this compound would be essential to understand its preferred three-dimensional shape.

Ab Initio Methods for Electronic Properties

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational analysis is a key computational tool that calculates the frequencies of molecular vibrations. These frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov This analysis not only helps in predicting spectra but also in interpreting experimental data by assigning specific vibrational modes to observed spectral bands.

By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to simulate the Fourier-Transform Infrared (FT-IR) and Raman spectra of a molecule. stackexchange.comarxiv.org The simulation involves computing the IR intensities and Raman activities for each vibrational mode. researchgate.net

FT-IR Spectra: Simulated IR spectra are generated based on the changes in the molecular dipole moment during each vibration.

Raman Spectra: Simulated Raman spectra are based on changes in the molecular polarizability during vibration. arxiv.orgaps.org

These simulations provide a theoretical spectrum that can be directly compared with experimental results, aiding in the structural elucidation of newly synthesized compounds. researchgate.net Programs such as Gaussian are commonly used for these types of simulations. stackexchange.com

A critical step in computational spectroscopy is the comparison of simulated spectra with those obtained experimentally. researchgate.net Due to approximations in the computational methods (e.g., the harmonic approximation) and the influence of the molecule's environment in the experimental setup (e.g., solvent or solid-state effects), calculated frequencies often show systematic deviations from experimental values. stackexchange.comresearchgate.net

To improve agreement, calculated frequencies are often multiplied by a scaling factor. rasayanjournal.co.in When the scaled theoretical frequencies align well with the experimental peak positions, it validates both the accuracy of the computational model and the assignment of specific vibrational modes (like C=O stretches, C-H bends, etc.) to the observed spectral bands. researchgate.netrasayanjournal.co.in This comparative approach has been successfully applied to related molecules like salicylic (B10762653) acid and 3,5-dichloro salicylic acid, demonstrating the reliability of DFT calculations in reproducing experimental vibrational spectra. researchgate.netrasayanjournal.co.in

Simulation of FT-IR and Raman Spectra

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for dissecting the intricate steps of chemical reactions involving this compound. nih.gov By simulating the reaction at a molecular level, researchers can gain insights into the transformation pathways, the structures of transient species, and the energy changes that govern the reaction's progress. rsc.orgsmu.edu These theoretical approaches are essential for understanding the underlying principles of the molecule's reactivity. nih.gov

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. masterorganicchemistry.combeilstein-journals.org Computational methods, such as Density Functional Theory (DFT), allow for the precise calculation of the geometry and energy of these transition states. researchgate.net The energy required to reach this state from the reactants is known as the activation energy (Ea), a key determinant of the reaction rate. fsu.eduwebflow.com

For reactions involving this compound, computational models can predict the activation energies for various potential pathways. savemyexams.com For instance, in the context of its synthesis via the Kolbe-Schmitt reaction, DFT calculations can elucidate the energy barriers for the carboxylation of the corresponding phenoxide. researchgate.net These calculations involve identifying the transition state for the electrophilic attack of carbon dioxide and the subsequent proton transfer steps. researchgate.net The calculated activation energies help to determine the most favorable reaction mechanism by identifying the path with the lowest energy barrier. researchgate.net

| Reaction Step | Reactants | Products | Calculated Activation Energy (kJ/mol) |

| Acetylation | Salicylic Acid Derivative + Acetylating Agent | This compound | Value |

| Hydrolysis | This compound + Water | Dibromosalicylic Acid + Acetic Acid | Value |

This table is for illustrative purposes only. Actual values would be derived from specific computational chemistry studies.

Beyond identifying individual transition states, computational chemistry allows for the mapping of the entire reaction pathway. rsc.org This involves tracing the minimum energy path that connects reactants to products via the transition state on the potential energy surface. smu.edu Techniques like the Global Reaction Route Mapping (GRRM) strategy can systematically explore and identify all significant reaction pathways. rsc.org

For a molecule like this compound, reaction pathway mapping can reveal the sequence of bond-breaking and bond-forming events. mdpi.com For example, in its interaction with biological molecules, such as the acylation of hemoglobin, computational models can map the trajectory of the acetyl group transfer. vulcanchem.com This would involve tracking the approach of the nucleophilic group on the protein to the carbonyl carbon of the acetyl group on this compound, the formation of a tetrahedral intermediate, and the final departure of the dibromosalicylate leaving group. The mapping provides a dynamic picture of the reaction, highlighting the crucial geometric and energetic changes throughout the process. smu.edu

Transition State Characterization and Activation Energies

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

To understand the intrinsic reactivity and electronic characteristics of this compound, computational analyses of its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) are employed. researchgate.netconnectedpapers.com These methods provide a detailed picture of the electron distribution and the orbitals involved in chemical reactions. ajchem-a.comwikipedia.org

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution on the surface of a molecule. researchgate.netdergipark.org.tr It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org In an MEP map, regions of negative potential, typically colored red, indicate an abundance of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, areas of positive potential, colored blue, are electron-deficient and are sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the carboxyl and acetyl groups, indicating their nucleophilic character and ability to participate in hydrogen bonding. researchgate.net The bromine atoms, due to their electron-withdrawing nature, would contribute to creating regions of positive potential on the aromatic ring, influencing its reactivity towards nucleophiles.

Frontier Molecular Orbitals (HOMO-LUMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. ajchem-a.com The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. ajchem-a.comdergipark.org.tr A smaller gap suggests higher reactivity. ajchem-a.com

In the case of this compound, the HOMO would likely be localized on the aromatic ring and the oxygen atoms, reflecting the sites of electron donation. The LUMO would be expected to be centered around the carbonyl carbons of the acetyl and carboxyl groups, which are the primary electrophilic centers. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. researchgate.net

The following table presents hypothetical HOMO-LUMO energy values for this compound to illustrate how this data is typically reported from computational studies.

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

This table is for illustrative purposes only. Actual values would be derived from specific DFT or other quantum chemical calculations.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes for Dibromoacetylsalicylic Acid

The future synthesis of this compound is increasingly geared towards environmentally benign processes. Traditional chemical syntheses often rely on harsh reagents and generate significant waste. Green chemistry principles aim to mitigate this by designing safer and more efficient reactions.

Contemporary research highlights several sustainable strategies applicable to the synthesis of this compound and its precursors. vulcanchem.com One prominent approach is the use of microwave-assisted synthesis. This technique can lead to higher yields, significantly shorter reaction times, and more environmentally friendly conditions compared to conventional heating methods. vulcanchem.com

Another key area is the development of greener bromination methods, a crucial step in synthesizing this compound. Oxidative bromination is considered a "green" pathway for creating carbon-bromine bonds. researchgate.net Research has focused on transition-metal-free aerobic bromination and the use of aqueous reagent systems to reduce reliance on hazardous organic solvents. researchgate.netscispace.com A notable example is the use of an aqueous aluminum bromide-bromine (AlBr₃-Br₂) system for the clean and high-yield synthesis of 3,5-dibromosalicylic acid, a direct precursor. scispace.com This method avoids the need for solvent retrieval and minimizes waste, aligning with green chemistry goals. scispace.com

Furthermore, the choice of catalyst in the acetylation step also plays a vital role. Studies on acetylsalicylic acid (aspirin) synthesis have shown that phosphoric acid can serve as a safer and more environmentally friendly alternative to the traditionally used sulfuric acid, without a statistically significant difference in yield. abcr-mefmo.org Adopting such alternative catalysts could significantly improve the sustainability profile of this compound production.

Table 1: Comparison of Green Synthesis Approaches for Salicylic (B10762653) Acid Derivatives

| Approach | Key Features | Potential Advantages for this compound Synthesis | Reference(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave heating. | Higher yields, shorter reaction times, environmentally friendly conditions. | vulcanchem.com |

| Aqueous Bromination System (AlBr₃-Br₂) | Uses water as a solvent for bromination. | High yield (92% for precursor), no solvent retrieval needed, environmentally safe. | scispace.com |

| Alternative Acid Catalysis (e.g., Phosphoric Acid) | Replaces hazardous catalysts like sulfuric acid. | Safer environmental impact, comparable yields to traditional methods. | abcr-mefmo.org |

| Transition-Metal-Free Aerobic Bromination | Uses air as an oxidant, avoids metal catalysts. | Controllable chemoselectivity, reduced toxicity and waste. | researchgate.net |

Advanced Catalytic Systems for Enhanced Regioselectivity and Yield

The efficiency of this compound synthesis is heavily dependent on the catalytic systems employed. Future research is directed at developing advanced catalysts that can precisely control the reaction to achieve higher yields and better regioselectivity—ensuring the bromine atoms are attached to the correct positions on the salicylic acid core.

Several classes of catalysts are being explored. For the crucial bromination step, Lewis acids like aluminum bromide (in an aqueous system) and zinc chloride have demonstrated effectiveness. scispace.comannualreviews.org The development of solid acid catalysts, such as titanium silicates and polyoxometalates, also presents a promising alternative, offering advantages like reusability and ease of separation from the reaction mixture. mdpi.com Another approach involves using sodium molybdate (B1676688) as a catalyst for oxybromination in the presence of an acid and hydrogen peroxide. researchgate.net

For other transformations involved in producing aspirin (B1665792) derivatives, a wider range of catalytic systems is under investigation. These include:

Brønsted Acids: Chiral organic Brønsted acids are central to the concept of asymmetric counteranion-directed catalysis (ACDC), which offers high levels of control over stereochemistry. mpg.de

Organocatalysts: Small organic molecules, such as amines, can act as efficient and selective catalysts, sometimes rivaling traditional metal-based systems. mpg.de

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvents and catalysts, sometimes promoting reactions with improved selectivity. researchgate.netmdpi.com

Transition Metal Catalysts: Complexes of metals like iridium and bismuth are used for various organic transformations and could be adapted for the synthesis of complex aspirin derivatives. mdpi.comnih.gov

The goal is to move beyond trial-and-error catalyst screening towards the rational design of multifunctional catalytic systems that can promote specific reaction pathways, lower energy requirements, and maximize efficiency. mdpi.comnih.gov

Comprehensive Mechanistic Studies of Complex Transformation Pathways

A deep understanding of the reaction mechanisms is fundamental to optimizing the synthesis of this compound. Future research will focus on detailed kinetic and mechanistic studies to elucidate the complex pathways involved in its formation.

For the bromination of salicylic acid, studies have suggested a mechanism involving the reversible formation of a tribromo cyclohexadienonecarboxylic acid intermediate when bromine attacks dibromosalicylic acid. annualreviews.org It is generally understood that the bromination of aromatic compounds like this follows a classical electrophilic aromatic substitution pathway. researchgate.net However, a more granular understanding is needed to control byproduct formation and improve yields.

Mechanistic investigations are crucial for catalyst development. Understanding how a catalyst interacts with reactants and activates specific pathways allows for the design of more effective systems. nih.gov For example, research into asymmetric hydrogenation highlights general strategies like catalyst activation and substrate activation, the specifics of which can only be tailored through detailed mechanistic knowledge. nih.gov Future work in this area will likely involve a combination of experimental techniques (like spectroscopy and kinetic analysis) and computational modeling to map out energy landscapes and identify rate-determining steps.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

Key applications of AI and ML in this context include:

Molecular Property Prediction: AI models, particularly deep learning algorithms, can accurately predict the physicochemical and biological properties of a molecule from its structure, guiding the design of derivatives with specific characteristics. pharmafeatures.com

Retrosynthesis Planning: AI can automate the process of planning a synthetic route by working backward from the target molecule. pharmafeatures.com Models can suggest viable precursor materials and reaction steps, significantly speeding up the design phase. mit.edu

Reaction Optimization: Machine learning algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts.

Exploration of Novel Analytical Methodologies for Trace Analysis

The ability to accurately detect and quantify this compound, its precursors, and any potential impurities at very low concentrations is critical for both research and quality control. Future research will focus on developing novel, more sensitive, and efficient analytical methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. The development of novel HPLC methods, potentially guided by an Analytical Quality by Design (AQbD) approach, can lead to more robust and reliable analyses. nih.govnih.gov The AQbD framework involves systematically understanding and controlling the parameters that affect method performance, resulting in a highly optimized and validated process. nih.gov

Other promising analytical avenues include:

Spectrophotometry: These methods are often simple, economical, and can be adapted for the determination of specific compounds. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, such as brominated aromatics. researchgate.net

There is also a growing need for methods capable of detecting a wide range of disinfection byproducts (DBPs) in environmental samples, some of which are halogenated acids structurally related to intermediates in the synthesis of this compound. acs.orgnih.gov The advanced analytical techniques developed for DBP analysis could be adapted for trace analysis in the synthesis and purification of this compound.

Table 2: Potential Analytical Methodologies for this compound

| Methodology | Principle | Application for this compound | Reference(s) |

|---|---|---|---|

| HPLC with AQbD | Separation based on column interaction, method developed via systematic optimization. | Robust quantification in complex mixtures, quality control. | nih.gov |

| Fast HPLC | Uses columns and conditions designed for rapid separation. | High-throughput analysis in clinical or industrial settings. | nih.gov |

| Spectrophotometry | Measures light absorbance of a colored product formed by a chemical reaction. | Simple, cost-effective quantification. | scirp.org |

| GC-MS | Separates compounds by gas chromatography and identifies them by mass. | Identification of impurities and brominated intermediates. | researchgate.net |

Deepening of Theoretical Understanding through Multi-scale Computational Modeling

Computational modeling provides invaluable insights into the molecular world, bridging the gap between theoretical concepts and experimental observations. For this compound, multi-scale modeling is a key future research direction for understanding its structure, reactivity, and interactions at an atomic level.

Computational methods can be applied across several scales:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, stability, and spectroscopic properties of the molecule. researchgate.net This is essential for understanding its intrinsic reactivity and interpreting experimental data from techniques like IR and NMR spectroscopy. researchgate.net

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time. This can be used to study the conformational flexibility of this compound, its interaction with solvents, and its binding to biological targets like proteins. mdpi.comnih.gov

Hybrid QM/MM Methods: These methods combine the accuracy of QM for the reactive center with the efficiency of classical molecular mechanics (MM) for the larger environment (like a protein or solvent). This approach is particularly useful for studying reaction mechanisms and enzyme catalysis. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, providing insights into its biological activity. mdpi.com

These computational tools are crucial for rational drug design, allowing researchers to predict how structural modifications to this compound might affect its properties and biological function before undertaking laborious and expensive laboratory synthesis. nih.gov

Q & A

Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies and predict degradation products. Molecular dynamics simulations under physiological conditions (e.g., 37°C, pH 7.4) model solubility and membrane permeability. Validate predictions with experimental data from thermal gravimetric analysis (TGA) or shake-flask solubility tests .

Q. What methodological frameworks address gaps in toxicological assessments of this compound?

- Methodological Answer : Implement the OECD Guidelines for chemical testing (e.g., Acute Oral Toxicity Test 423) alongside high-throughput screening (HTS) in zebrafish embryos. Transcriptomic profiling (RNA-seq) identifies off-target effects, while benchmark dose modeling quantifies dose-dependent toxicity thresholds. Compare results with structurally related salicylates to contextualize risks .

Methodological Guidance for Data Analysis

- Handling Conflicting Spectral Data : Cross-validate NMR/IR results with computational spectroscopy tools (e.g., ACD/Labs or Gaussian). Discrepancies may arise from solvent polarity or impurity interference; replicate experiments under standardized conditions .

- Systematic Literature Reviews : Follow Cochrane Handbook protocols for risk-of-bias assessment using tools like ROBIS. Extract data into structured tables comparing synthesis routes, analytical methods, and bioactivity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.